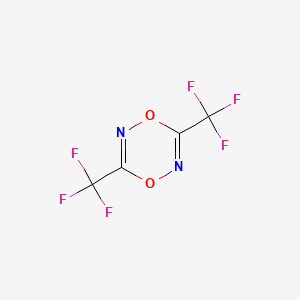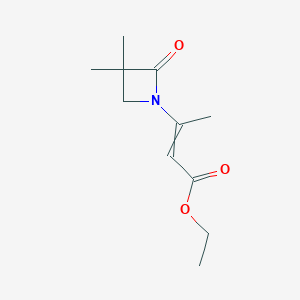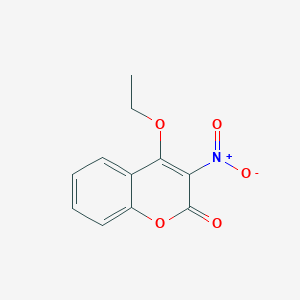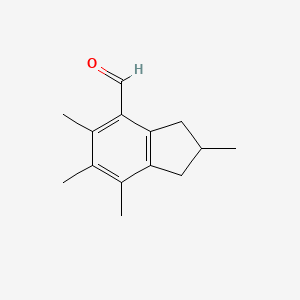
2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₈O It is a derivative of indene, characterized by the presence of four methyl groups and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene, which is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products
Oxidation: 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structural features may also enable it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
1,1,4,7-Tetramethylindan: Shares a similar indene core structure but lacks the aldehyde functional group.
2,3-Dihydro-1,1,5,6-tetramethyl-1H-indene: Another indene derivative with different substitution patterns.
Uniqueness
2,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
88633-08-3 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
2,5,6,7-tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-8-5-12-10(3)9(2)11(4)14(7-15)13(12)6-8/h7-8H,5-6H2,1-4H3 |
InChIキー |
WCXZGYJOANFDBF-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C1)C(=C(C(=C2C)C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


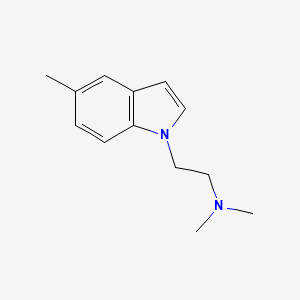
![Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate](/img/structure/B14392627.png)
![Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate](/img/structure/B14392632.png)

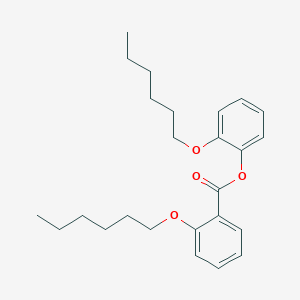
![Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate](/img/structure/B14392649.png)

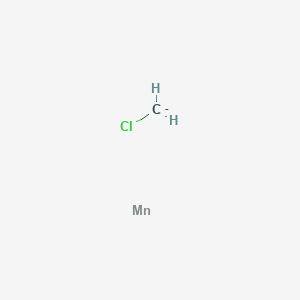


![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
